1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-13-14(2)25-19-17(13)18(20-12-21-19)23-10-8-22(9-11-23)15-6-4-5-7-16(15)24-3/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZTDVJNMMTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophene Derivatives
The thieno[2,3-d]pyrimidine scaffold is typically constructed from 2-aminothiophene-3-carboxylic acid esters. For example, methyl 2-amino-5,6-dimethylthiophene-3-carboxylate serves as a key precursor. Treatment with chlorinating agents such as ClCO(CH2)4Cl generates intermediate amides, which subsequently undergo nucleophilic substitution with 1-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Cyclization to form the pyrimidine ring is achieved via refluxing with hydrazine hydrate, yielding the target structure with moderate efficiency (45–60% yield).
Table 1. Reaction Conditions for Thieno[2,3-d]pyrimidine Core Formation
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | ClCO(CH2)4Cl, DMF, 0°C | Amide derivative | 75% |
| 2 | 1-(2-Methoxyphenyl)piperazine, K2CO3, DMF, 80°C | Substituted amide | 68% |
| 3 | Hydrazine hydrate, MeOH, reflux | Thienopyrimidine | 52% |
The IR spectra of intermediates exhibit characteristic carbonyl stretches at 1,672–1,680 cm⁻¹, while ¹H-NMR spectra confirm methyl group resonances at δ 2.09–2.26 ppm and methoxy protons at δ 3.61 ppm.
Functionalization of the Piperazine Moiety
Nucleophilic Aromatic Substitution
Introducing the 4-(2-methoxyphenyl)piperazine group requires careful optimization. The reaction of chlorothienopyrimidine derivatives with 1-(2-methoxyphenyl)piperazine in DMF at elevated temperatures (80–100°C) for 12–24 hours achieves substitution at the 4-position. Microwave irradiation reduces reaction times to 1–2 hours with comparable yields (55–65%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum of the final product displays distinct signals:
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS reveals a molecular ion peak at m/z 397.2 [M+H]⁺, consistent with the molecular formula C21H25N4O2S. Fragmentation patterns align with sequential loss of the methoxy group (-31 Da) and piperazine moiety (-113 Da).
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics. Cyclization steps conducted under microwave conditions (120°C, 1 hour) improve yields by 15–20% compared to conventional heating.
Solvent and Catalyst Screening
Polar aprotic solvents like DMF and dimethylacetamide (DMA) outperform toluene or THF in substitution reactions. Catalytic systems such as PEPPSI-IPr (Pd-based) enable efficient cross-couplings at lower temperatures (90°C vs. 120°C).
Challenges and Limitations
- Low Yields in Cyclization : Hydrazine-mediated cyclization occasionally yields ≤50%, necessitating stoichiometric adjustments or alternative cyclizing agents (e.g., ammonium acetate).
- Purification Difficulties : Silica gel chromatography struggles to resolve polar piperazine derivatives, prompting adoption of preparative HPLC for final purification.
Chemical Reactions Analysis
Types of Reactions
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
The compound exhibits various biological activities, making it a candidate for therapeutic applications. Notable areas of interest include:
Anticancer Properties
Several studies have evaluated the anticancer potential of 1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine against various cancer cell lines.
Case Study : In vitro assays demonstrated that the compound inhibits the proliferation of breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values indicating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15.3 | Apoptosis induction |
| A549 | 12.7 | Cell cycle arrest (G1 phase) |
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases.
Case Study : Research indicated that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in conditions like Alzheimer's disease.
| Neurotoxic Agent | Oxidative Stress Marker Reduction (%) |
|---|---|
| Hydrogen Peroxide | 45% |
| Glutamate | 38% |
Antidepressant Activity
Preliminary studies have suggested that this compound may possess antidepressant-like effects.
Case Study : In animal models, administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups, indicating potential antidepressant activity.
| Treatment Group | Immobilization Time (seconds) |
|---|---|
| Control | 120 |
| Compound Administered | 75 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Methoxyphenyl | High | 12.7 | Enhances lipophilicity |
| Dimethylthieno | Moderate | 15.3 | Critical for anticancer activity |
| Piperazine | Essential | - | Provides structural stability |
Mechanism of Action
The mechanism of action of 1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the thienopyrimidine core or the 2-methoxyphenylpiperazine group, focusing on structural variations and their pharmacological implications.
Thienopyrimidine Derivatives with Piperazine Substituents
Key Insights :
- Sulfonyl vs.
- Aryl Carbonyl Substituents : The furan-2-ylcarbonyl group in introduces a heteroaromatic ring, which could modulate receptor selectivity through steric or electronic effects.
2-Methoxyphenylpiperazine-Containing Compounds
Key Insights :
- 5-HT1A Receptor Affinity : Compound 70 in shares the 2-methoxyphenylpiperazine group and demonstrates high 5-HT1A affinity (IC50 = 0.3 nM), suggesting the target compound may exhibit similar serotonergic activity.
- Structural Modifications: The HBK series in replaces the thienopyrimidine core with phenoxyethyl chains, shifting activity toward adrenoceptor modulation rather than serotonin receptors.
Antimicrobial Activity of 2-Methoxyphenylpiperazine Derivatives
Key Insights :
Critical Analysis of Structural and Functional Differences
- Receptor Selectivity: The 2-methoxyphenylpiperazine group is critical for 5-HT1A binding (as in ), but pairing it with a thienopyrimidine core (vs. pyridazinones in or phenoxyethyl chains in ) fine-tunes selectivity.
- Metabolic Stability: Sulfonyl and carbonyl groups in analogs may reduce oxidative metabolism compared to the methoxyphenyl group.
Biological Activity
1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{18}N_{4}S. Its structure features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and a methoxyphenyl group.
1. Antidepressant-Like Activity
Research has indicated that derivatives of piperazine, including those similar to this compound, exhibit significant antidepressant-like effects. A study evaluated the affinity of various piperazine derivatives towards serotonergic receptors (5-HT1A, 5-HT6, and 5-HT7). The results demonstrated that these compounds possess high affinity for the 5-HT1A receptor, which is crucial for their antidepressant activity. The most promising derivatives showed Ki values indicative of strong receptor binding .
2. Neuropharmacological Effects
The compound's interactions with neurotransmitter systems suggest potential neuropharmacological effects. In vivo studies using the tail suspension test indicated that certain derivatives exhibited antidepressant-like behavior at doses lower than traditional antidepressants like imipramine . This suggests that the compound may modulate serotonergic pathways effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the thieno[2,3-d]pyrimidine ring system appears to enhance receptor affinity and selectivity. Modifications to the piperazine moiety also influence pharmacological outcomes; for instance, varying substituents on the phenyl ring can significantly alter binding affinities and biological efficacy .
Data Table: Biological Activity Overview
Case Studies
Several case studies have highlighted the efficacy of piperazine derivatives in treating mood disorders and their potential role in cancer therapy:
- Antidepressant Efficacy : A study involving various piperazine derivatives demonstrated that certain compounds exhibited superior efficacy compared to traditional antidepressants in preclinical models .
- Cancer Cell Line Studies : Research on pyrimidine nucleosides indicated that modifications to their structure could enhance anti-tumor activity while reducing toxicity to normal cells .
Q & A
Q. What are the key considerations in the multi-step synthesis of 1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine?
Methodological Answer: The synthesis typically involves sequential coupling of heterocyclic intermediates. Key steps include:
- Intermediate Preparation : Synthesis of the thienopyrimidine core (e.g., via cyclization of thiophene derivatives with pyrimidine precursors) and functionalization of the piperazine ring (e.g., alkylation or acylation).
- Coupling Reactions : Use of nucleophilic substitution or palladium-catalyzed cross-coupling to attach the 2-methoxyphenyl group to the piperazine moiety.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final compound .
- Reaction Optimization : Control of temperature (40–70°C), solvent systems (e.g., THF/water mixtures), and catalyst selection (e.g., POCl3/DMF for formylation) to maximize yield and purity .
Q. How is the structural identity of this compound validated in synthetic chemistry research?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine ring) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance receptor binding by modulating lipophilicity and hydrogen-bonding potential. For example, fluorophenyl substitutions improve membrane permeability in CNS-targeting analogs .
- Piperazine Conformation : Coplanar vs. perpendicular aryl ring orientations relative to the piperazine N1 nitrogen impact serotonin receptor (5-HT1A) agonist/antagonist activity .
- Case Study : Replacement of ethyl with trifluoroethyl groups in analogs increased kinase inhibitory activity (e.g., Wee1 kinase inhibition for anticancer applications) .
Q. What experimental strategies resolve contradictions in toxicity and efficacy data for piperazine derivatives?
Methodological Answer:
- In Vitro/In Vivo Discrepancies :
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450 interactions) that may reduce in vivo efficacy despite promising in vitro results .
- Toxicity Profiling : Acute toxicity studies (e.g., subcutaneous LD50 in rodents) differentiate low-toxic derivatives (e.g., modified piperazines with LD50 > 500 mg/kg) from lead compounds .
- Beta-Cyclodextrin Complexation : Reduces toxicity but may decrease bioactivity, requiring dose optimization .
Q. How is receptor affinity quantified for serotonin or dopamine receptor targets?
Methodological Answer:
- Radioligand Binding Assays :
- Competitive Binding : Use -labeled ligands (e.g., -ketanserin for 5-HT2A) to measure IC50 values. Example: Arylpiperazine derivatives showed 5-HT1A values < 10 nM .
- Functional Assays : cAMP accumulation or calcium flux assays (e.g., CHO cells expressing D3 receptors) determine agonist/antagonist efficacy .
Key Methodological Challenges
- Purification Complexity : Co-elution of regioisomers in HPLC requires tandem MS/MS for differentiation .
- In Vivo Bioavailability : Low oral bioavailability (<20%) necessitates prodrug strategies or nanoparticle encapsulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
